molecular formula C17H23NO3 B263649 N,N-diallyl-3,4-diethoxybenzamide

N,N-diallyl-3,4-diethoxybenzamide

Cat. No.: B263649
M. Wt: 289.4 g/mol
InChI Key: RHTRSEKAZWKJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-3,4-diethoxybenzamide is a benzamide derivative characterized by diallyl groups on the amide nitrogen and diethoxy substituents at the 3- and 4-positions of the benzene ring. Benzamides are widely studied for their versatility in organic synthesis and biological activity, influenced by substituents on both the aromatic ring and amide group.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

3,4-diethoxy-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C17H23NO3/c1-5-11-18(12-6-2)17(19)14-9-10-15(20-7-3)16(13-14)21-8-4/h5-6,9-10,13H,1-2,7-8,11-12H2,3-4H3

InChI Key

RHTRSEKAZWKJJX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

  • N,N-Diethyl-3,4-dimethoxybenzamide (): Substituents: Diethyl groups on the amide nitrogen and 3,4-dimethoxy on the benzene ring. Dimethoxy substituents provide electron-donating effects, which may stabilize intermediates in catalytic reactions .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
    • Substituents : A bulky hydroxy-dimethylethyl group on the amide nitrogen and a 3-methyl group on the benzene ring.
    • Implications : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, highlighting the role of polar substituents in coordination chemistry .

This could hinder certain reactions but enhance binding affinity in biological systems or polymer matrices.

Substituent Effects on the Benzene Ring

  • 3,4-Diethoxy vs.
  • 3-Methyl () and 2-Hydroxy () :
    • Methyl groups enhance hydrophobicity, while hydroxy groups enable hydrogen bonding, critical for solubility and target recognition.

Comparison with this compound :
The 3,4-diethoxy configuration may balance electronic and steric effects, making the compound suitable for reactions requiring moderate electron donation and steric accessibility.

Molecular Weight and Functional Complexity

A comparison of molecular weights and functional groups is summarized below:

Compound Name Amide Substituents Benzene Substituents Molecular Weight (g/mol) Key Functional Features
N,N-Diethyl-3,4-dimethoxybenzamide Diethyl 3,4-dimethoxy ~307.4 (calculated) Electron-donating, moderate bulk
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl 3-methyl ~237.3 (reported) Bidentate directing group
3-[(2-Ethoxy-3,4-dioxocyclobutenyl)amino]-2-hydroxy-N,N-dimethylbenzamide Dimethyl 2-hydroxy, ethoxy, dioxo ~348.3 (calculated) Cyclobutene ring, redox activity

This compound (hypothetical):

  • Estimated Molecular Weight: ~345.4 (C₂₁H₂₉NO₃).
  • Key Features : High steric bulk from diallyl groups and dual ethoxy substituents, likely influencing reactivity and application scope.

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